molecular formula C24H17BrFN3 B2557922 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-62-4

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2557922
CAS No.: 901030-62-4
M. Wt: 446.323
InChI Key: BIQRGKNFUCZWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the use of a silver-mediated Appel reaction, which includes C–Br bond cleavage and a double selective rearrangement sequence . This method allows for the preparation of quinoline derivatives in good to excellent yields. Industrial production methods may involve the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. In industry, it can be used as an intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and dimethylphenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRGKNFUCZWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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